molecular formula C11H9FN2O B1493765 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol CAS No. 1159820-90-2

6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol

Cat. No.: B1493765
CAS No.: 1159820-90-2
M. Wt: 204.2 g/mol
InChI Key: OIZWVCQALNXDJV-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol is an organic compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrimidin-4-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of 2-fluorophenyl with a pyrimidin-4-ol derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require the use of a base, such as sodium carbonate, and a suitable solvent, such as toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the Suzuki-Miyaura reaction. This can be achieved using continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions may be optimized to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrimidin-4-ol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol is used as an intermediate in the synthesis of more complex molecules

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the manufacturing of a wide range of products.

Mechanism of Action

The mechanism by which 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary, but they often include key biological processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

  • 6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol: Similar structure with a chlorine atom instead of fluorine.

  • 6-(2-Methoxyphenyl)-2-methylpyrimidin-4-ol: Similar structure with a methoxy group instead of fluorine.

  • 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol: Similar structure with a bromine atom instead of fluorine.

Uniqueness: 6-(2-Fluorophenyl)-2-methylpyrimidin-4-ol stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, methoxy, and bromo counterparts. The fluorine atom can enhance the compound's stability and binding affinity to biological targets.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZWVCQALNXDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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